molecular formula C10H14Cl2O2 B12575418 2,2'-(2,2-Dimethylcyclobutane-1,3-diyl)diacetyl chloride CAS No. 193811-34-6

2,2'-(2,2-Dimethylcyclobutane-1,3-diyl)diacetyl chloride

Cat. No.: B12575418
CAS No.: 193811-34-6
M. Wt: 237.12 g/mol
InChI Key: VIVDDABWEZKJEO-UHFFFAOYSA-N
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Description

2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetyl chloride is a chemical compound known for its unique structure and reactivity. It features a cyclobutane ring with two acetyl chloride groups attached to it, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetyl chloride typically involves the reaction of 2,2-dimethylcyclobutane-1,3-diol with thionyl chloride (SOCl₂) under controlled conditions. The reaction proceeds as follows:

    Starting Material: 2,2-dimethylcyclobutane-1,3-diol.

    Reagent: Thionyl chloride (SOCl₂).

    Conditions: The reaction is usually carried out at low temperatures to prevent decomposition and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of 2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetyl chloride may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The acetyl chloride groups can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 2,2-dimethylcyclobutane-1,3-diol and hydrochloric acid.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

Common Reagents and Conditions

    Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to accelerate the reaction.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products Formed

    Substitution: Various substituted cyclobutane derivatives.

    Hydrolysis: 2,2-dimethylcyclobutane-1,3-diol and hydrochloric acid.

    Reduction: Reduced alcohols or other derivatives.

Scientific Research Applications

2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetyl chloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetyl chloride involves its reactivity with various nucleophiles and its ability to form stable intermediates. The molecular targets and pathways depend on the specific reactions it undergoes, such as substitution or hydrolysis. The compound’s unique structure allows it to interact with different molecular entities, leading to diverse chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylcyclobutane-1,3-diol: A precursor in the synthesis of 2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetyl chloride.

    Dimethyl 2,2’-(2,4-diphenylcyclobutane-1,3-diyl)diacetate: Another cyclobutane derivative with different substituents.

Uniqueness

This detailed article provides a comprehensive overview of 2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetyl chloride, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

193811-34-6

Molecular Formula

C10H14Cl2O2

Molecular Weight

237.12 g/mol

IUPAC Name

2-[3-(2-chloro-2-oxoethyl)-2,2-dimethylcyclobutyl]acetyl chloride

InChI

InChI=1S/C10H14Cl2O2/c1-10(2)6(4-8(11)13)3-7(10)5-9(12)14/h6-7H,3-5H2,1-2H3

InChI Key

VIVDDABWEZKJEO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC1CC(=O)Cl)CC(=O)Cl)C

Origin of Product

United States

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